Cas no 1062609-96-4 ((R)-(-)-O-Desmethyl Venlafaxine-d6)

(R)-(-)-O-Desmethyl Venlafaxine-d6 is a deuterated analog of the major active metabolite of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). This isotopically labeled compound, featuring six deuterium atoms, is primarily utilized as an internal standard in quantitative LC-MS/MS analyses for pharmacokinetic and metabolic studies. Its high isotopic purity (>98%) ensures minimal interference in mass spectrometry, enhancing analytical accuracy. The (R)-(-) enantiomeric form allows for stereoselective investigations, critical for understanding enantiomer-specific metabolism and disposition. Its stability and well-characterized structure make it a reliable reference material for research involving venlafaxine and its metabolites in clinical, forensic, and pharmaceutical applications.
(R)-(-)-O-Desmethyl Venlafaxine-d6 structure
1062609-96-4 structure
商品名:(R)-(-)-O-Desmethyl Venlafaxine-d6
CAS番号:1062609-96-4
MF:C16H19D6NO2
メガワット:269.412
CID:1079748
PubChem ID:59807276

(R)-(-)-O-Desmethyl Venlafaxine-d6 化学的及び物理的性質

名前と識別子

    • R-(-)-O-DesMethyl-Venlafaxine-d6
    • (R)-(-)-O-Desmethyl Venlafaxine-d6
    • 1062609-96-4
    • SCHEMBL14065818
    • HY-B0602S
    • (R)-(-)-O-Desmethyl Venlafaxine D6
    • CS-0131889
    • インチ: InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m0/s1/i1D3,2D3
    • InChIKey: KYYIDSXMWOZKMP-AHQJRMJXSA-N
    • ほほえんだ: CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O

計算された属性

  • せいみつぶんしりょう: 269.226189516g/mol
  • どういたいしつりょう: 269.226189516g/mol
  • 同位体原子数: 6
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 43.7Ų

(R)-(-)-O-Desmethyl Venlafaxine-d6 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-B0602S-5mg
(R)-(-)-O-Desmethyl Venlafaxine-d6
1062609-96-4
5mg
¥5500 2022-05-18
MedChemExpress
HY-B0602S-1mg
(R)-(-)-O-Desmethyl Venlafaxine-d6
1062609-96-4
1mg
¥2500 2022-05-18

(R)-(-)-O-Desmethyl Venlafaxine-d6 関連文献

(R)-(-)-O-Desmethyl Venlafaxine-d6に関する追加情報

(R)-(-)-O-Desmethyl Venlafaxine-d6: A Deuterated Metabolite with Emerging Applications in Neuropharmacology

CAS No. 1062609-96-4 identifies a unique deuterated analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, specifically the (R)-(-)-O-desmethyl venlafaxine-d6 derivative. This compound represents a critical tool in modern pharmaceutical research, particularly in the study of drug metabolism and neurochemical pathways. The systematic name (R)-(-)-O-Desmethyl Venlafaxine-d6 reflects its stereochemistry and isotopic labeling, with six deuterium atoms incorporated into the molecular structure. This modification enhances its stability and utility as an analytical standard in mass spectrometry and pharmacokinetic studies.

The parent compound, venlafaxine, is a well-established antidepressant that modulates monoamine neurotransmission by inhibiting the reuptake of serotonin and norepinephrine. Its primary active metabolite, O-desmethyl venlafaxine (ODV), retains significant pharmacological activity and contributes to the therapeutic effects of venlafaxine. The deuterated form (R)-(-)-O-Desmethyl Venlafaxine-d6) is synthesized through site-specific deuteration processes that preserve the core pharmacophore while enabling precise tracking of metabolic transformations. Recent studies have demonstrated that deuterated analogs can provide critical insights into metabolic stability and enzyme kinetics, particularly when using advanced analytical techniques like LC-MS/MS.

One of the most significant applications of CAS No. 1062609-96-4 lies in its role as an internal standard for quantitative analysis in clinical trials. The isotopic labeling allows researchers to distinguish between endogenous metabolites and synthetic standards during complex biological matrix analyses. This capability is particularly valuable in bioequivalence studies and pharmacokinetic profiling of SNRI compounds. A 2023 study published in Journal of Pharmaceutical Sciences highlighted how deuterated metabolites like (R)-(-)-O-Desmethyl Venlafaxine-d6) improved the accuracy of LC-MS/MS assays by reducing ion suppression effects and enhancing signal-to-noise ratios.

The stereochemistry of this compound (R)-(-)-O-Desmethyl Venlafaxine-d6) is another area of active research. The (R) configuration corresponds to the active enantiomer observed in venlafaxine's mechanism of action, while deuteration introduces subtle kinetic isotope effects that may influence metabolic clearance rates. Recent computational models suggest that deuterium substitution at specific positions can alter CYP450 enzyme interactions, potentially extending half-life or modifying tissue distribution profiles without altering core pharmacodynamics.

In preclinical development pipelines, this compound serves as a critical reference material for validating analytical methods across multiple platforms including HPLC, GC-MS, and NMR spectroscopy. Its chemical structure maintains key functional groups responsible for receptor interactions while providing distinct mass spectral signatures due to the increased molecular weight from deuterium incorporation (ΔM +7 Da). This dual functionality makes it indispensable for both qualitative identification and quantitative determination in complex biological samples.

Emerging research directions include exploring (R)-(-)-O-Desmethyl Venlafaxine-d6) as a potential probe for studying transporter protein dynamics at the blood-brain barrier interface. A 2024 review in Nature Reviews Drug Discovery emphasized how isotopically labeled compounds are revolutionizing our understanding of drug permeability mechanisms through real-time tracking capabilities enabled by stable isotope tracing techniques.

The synthesis pathway for this compound involves multi-step organic transformations starting from desvenlafaxine intermediates followed by selective deuteration under controlled conditions. Modern synthetic strategies employ catalytic hydrogenation with deuterium gas over chiral catalysts to achieve high enantiomeric purity (>98% ee). Quality control measures include comprehensive spectroscopic analysis (NMR, IR) and chromatographic purity assessments (>99% HPLC).

In neuropharmacological research settings, this compound supports investigations into monoamine oxidase inhibition patterns and transporter protein selectivity profiles. Its structural similarity to native metabolites enables comparative studies on receptor binding affinities while avoiding interference from endogenous compounds during experimental measurements.

The regulatory landscape for compounds like (R)-(-)-O-Desmethyl Venlafaxine-d6) continues to evolve with increasing recognition of their value in drug development programs. Guidelines from ICH M10 emphasize the importance of using appropriately characterized reference standards for bioanalytical method validation, reinforcing the strategic significance of this compound in regulatory submissions.

Ongoing research initiatives are exploring novel applications beyond traditional analytical uses. These include developing radiolabeled derivatives for PET imaging studies and investigating potential roles as pharmacological tools to dissect signaling pathways involved in mood disorders and chronic pain management.

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